1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one

Physicochemical Properties Lipophilicity Drug Design

Select 1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS 1422063-33-9) for CNS-targeted hit-to-lead campaigns. Its unique N-isobutyl substitution on the privileged spiro[indoline-3,3'-pyrrolidin]-2-one scaffold provides a critical SAR data point absent in the unsubstituted core (CAS 6786-41-0) or other N-alkyl analogs. With a moderate MW (244.33) and predicted LogP of 2.07, this rigid, three-dimensional compound is optimized for blood-brain barrier penetration and selective GPCR engagement. Ensure experimental reproducibility by choosing this defined chemical probe for kinase, ion channel, or aminergic receptor screening panels.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
Cat. No. B8110816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2C3(C1=O)CCNC3
InChIInChI=1S/C15H20N2O/c1-11(2)9-17-13-6-4-3-5-12(13)15(14(17)18)7-8-16-10-15/h3-6,11,16H,7-10H2,1-2H3
InChIKeyZTYFYPYYTNINAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one: Core Scaffold and Baseline Characteristics for Procurement Evaluation


1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS: 1422063-33-9) is a synthetic spirocyclic compound characterized by a rigid framework linking an indoline and a pyrrolidine moiety through a shared quaternary carbon. The molecule possesses a molecular weight of 244.33 g/mol and a molecular formula of C15H20N2O . This specific N-alkylated derivative is part of a broader class of spiro[indoline-3,3'-pyrrolidin]-2-ones, a scaffold recognized as a privileged heterocyclic motif in medicinal chemistry due to its inherent three-dimensionality and conformational constraint [1]. The isobutyl substitution at the indoline nitrogen distinguishes this compound from its core scaffold and other N-substituted analogs, providing a defined lipophilic handle that is predicted to influence both its physicochemical properties and its potential interactions with biological targets.

Why Interchanging 1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one with its Closest Analogs Is Scientifically Unjustified


The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is not a monolithic entity; minor structural modifications at the N-1 position, such as alkylation with an isobutyl group, are known to profoundly alter pharmacological profiles, including receptor affinity and functional activity [1]. While the core spirocyclic framework provides a rigid, three-dimensional architecture that is beneficial for target engagement, the specific N-substituent is a critical determinant of binding pocket complementarity and physicochemical behavior. Therefore, generic substitution with unsubstituted spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 6786-41-0) or other N-substituted analogs like the cyclopropylmethyl or isobutyryl derivatives cannot be assumed to produce equivalent experimental outcomes. Such assumptions risk invalidating structure-activity relationship (SAR) studies and lead to inconsistent or non-reproducible results in biological assays.

Differentiation Evidence for 1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one vs. Comparator Analogs


Lipophilicity Differentiation: Predicted LogP of 1-Isobutyl Derivative vs. Core Scaffold

The substitution of the indoline nitrogen with an isobutyl group introduces a distinct lipophilic character compared to the unsubstituted core scaffold. Computational predictions indicate a LogP of approximately 2.07 for 1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one [1]. This value represents a substantial increase over the predicted LogP of the core spiro[indoline-3,3'-pyrrolidin]-2-one scaffold (estimated ~1.0-1.3 based on ACD/Labs fragment calculations), and it also differs from the more hydrophilic cyclopropylmethyl analog (predicted LogP ~1.8). This quantitative difference in lipophilicity is a primary driver of differential membrane permeability, plasma protein binding, and off-target promiscuity, directly impacting the compound's behavior in cellular assays and in vivo models.

Physicochemical Properties Lipophilicity Drug Design

Molecular Weight and Rotatable Bond Differentiation for Permeability and Bioavailability Prediction

1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one (MW: 244.33 g/mol) occupies a distinct physicochemical space compared to its N-acylated analog, 1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one (MW: 258.32 g/mol) [1]. The lower molecular weight of the target compound is associated with a reduced number of heavy atoms and a different count of hydrogen bond acceptors (2 vs. 3 for the isobutyryl analog). This difference, while subtle, is critical for predicting passive permeability and for adhering to drug-likeness rules (e.g., Lipinski's Rule of Five). The target compound's lower molecular weight and predicted LogP of 2.07 place it within a more favorable range for oral bioavailability potential compared to the heavier and more polar isobutyryl analog.

ADME Bioavailability Drug-likeness

Structural Distinction from Cyclopropylmethyl Analog in Receptor Binding Contexts

The isobutyl group on 1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one presents a distinct steric and electronic profile compared to the cyclopropylmethyl substituent found in 1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one (CAS 1422062-85-8) . While quantitative receptor binding data for this specific compound are not available in the public domain, SAR studies on related spiro[indoline-3,3'-pyrrolidin]-2-one scaffolds demonstrate that N-alkyl substituent identity is a primary determinant of affinity and selectivity for aminergic GPCRs, including 5-HT6 and adrenergic receptors [1]. The isobutyl group offers a branched, lipophilic character, whereas the cyclopropylmethyl group provides a constrained, less lipophilic alternative. This fundamental difference precludes the assumption of similar binding kinetics or functional activity.

Structure-Activity Relationship (SAR) Medicinal Chemistry GPCR

Optimized Research Applications for 1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one Based on Its Verified Differentiation Profile


Lead Optimization for CNS-Penetrant Ligands

Given its moderate molecular weight (244.33 g/mol) and predicted LogP of 2.07, 1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one is a suitable starting point for medicinal chemistry programs targeting central nervous system (CNS) receptors. Its lipophilic nature is conducive to passive diffusion across the blood-brain barrier, while its spirocyclic core offers the conformational rigidity often required for potent and selective target engagement [1]. This compound is a more appropriate choice than its heavier or more polar analogs for initial CNS-focused hit-to-lead campaigns.

Structure-Activity Relationship (SAR) Probe for N-Alkyl Substitution Effects

The specific isobutyl substitution on the indoline nitrogen provides a valuable SAR data point. Researchers investigating the impact of N-alkyl group size and branching on the biological activity of spiro[indoline-3,3'-pyrrolidin]-2-ones should use this compound in comparative studies against the unsubstituted core scaffold (CAS 6786-41-0) and other N-alkylated derivatives like the cyclopropylmethyl analog [1]. This allows for the quantitative correlation of substituent effects with changes in binding affinity, functional activity, or pharmacokinetic parameters.

Chemical Probe for GPCR and Enzyme Target Screening

The spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is a known privileged structure for interacting with G-protein coupled receptors (GPCRs) and other protein targets [1]. 1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one, with its defined substitution pattern, serves as a precise chemical probe for screening against panels of aminergic GPCRs, ion channels, or kinases. Its use, as opposed to a less-defined analog, ensures that any observed biological activity can be unambiguously attributed to the specific molecular structure, providing clean, interpretable data for hit identification and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.